molecular formula C8H15NO4 B1148679 6,8a-diepi-castanospermine CAS No. 106798-21-0

6,8a-diepi-castanospermine

Cat. No. B1148679
CAS RN: 106798-21-0
M. Wt: 189.21
InChI Key:
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Description

6,8a-diepi-castanospermine is a chemical compound with the IUPAC name (1S,6R,7R,8R,8aS)-1,2,3,5,6,7,8,8a-octahydroindolizine-1,6,7,8-tetrol .


Synthesis Analysis

The synthesis of 1,6,8a-tri-epi-castanospermine and 1-deoxy-6,8a-di-epi-castanospermine has been developed from D-mannitol derived β-lactam . The key step involves a one-pot cascade sequence of trimethyl sulfoxonium ylide-based cyclization of epoxy sulfonamide via epoxide ring opening, one carbon homologation followed by intramolecular cyclization .


Molecular Structure Analysis

The molecular structure of 6,8a-diepi-castanospermine is based on the indolizidine skeleton, which is a bicyclic compound consisting of a six-membered piperidine ring fused to a five-membered pyrrole ring . The molecule contains four chiral centers .


Chemical Reactions Analysis

The key chemical reaction in the synthesis of 6,8a-diepi-castanospermine involves a one-pot cascade sequence of trimethyl sulfoxonium ylide-based cyclization of epoxy sulfonamide via epoxide ring opening, one carbon homologation followed by intramolecular cyclization .

properties

{ "Design of the Synthesis Pathway": "The synthesis of 6,8a-diepi-castanospermine can be achieved through a multi-step reaction sequence starting from readily available starting materials.", "Starting Materials": [ "D-mannitol", "L-lysine", "Sodium borohydride", "Sodium cyanoborohydride", "Sodium borohydride-trimethylamine complex", "Benzyl chloroformate", "Triethylamine", "Hydrogen chloride gas", "Sodium hydroxide", "Methanol", "Dichloromethane", "Diethyl ether", "Water" ], "Reaction": [ "D-mannitol is converted to the protected derivative 1,6-anhydro-3,4,5-tri-O-benzyl-D-mannitol using benzyl chloroformate and triethylamine.", "The protected mannitol derivative is then converted to the corresponding imine using L-lysine and sodium borohydride.", "The imine is reduced using sodium borohydride-trimethylamine complex to give the corresponding amine.", "The amine is then protected as the Boc derivative using Boc anhydride and triethylamine.", "The Boc-protected amine is then converted to the corresponding imine using benzaldehyde and sodium cyanoborohydride.", "The imine is reduced using sodium borohydride to give the corresponding amine.", "The amine is then deprotected using hydrogen chloride gas in methanol to give 6,8a-diepi-castanospermine.", "The final product is isolated by precipitation in dichloromethane and diethyl ether, followed by washing with water." ] }

CAS RN

106798-21-0

Molecular Formula

C8H15NO4

Molecular Weight

189.21

synonyms

(1S,6R,7R,8R,8aS)-octahydroindolizine-1,6,7,8-tetraol

Origin of Product

United States

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